molecular formula C11H18N2O5S B2910507 2-(N-Isobutyl-3,5-dimethylisoxazole-4-sulfonamido)acetic acid CAS No. 946505-84-6

2-(N-Isobutyl-3,5-dimethylisoxazole-4-sulfonamido)acetic acid

Cat. No.: B2910507
CAS No.: 946505-84-6
M. Wt: 290.33
InChI Key: NEMDKTXQNBDISJ-UHFFFAOYSA-N
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Description

2-(N-Isobutyl-3,5-dimethylisoxazole-4-sulfonamido)acetic acid (CAS: 946505-84-6) is a synthetic sulfonamide derivative incorporating an isoxazole ring. The compound features an isobutyl group attached to the sulfonamide nitrogen, along with methyl substituents at the 3- and 5-positions of the isoxazole ring. It is cataloged with a purity of 95% in commercial chemical libraries .

Properties

IUPAC Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O5S/c1-7(2)5-13(6-10(14)15)19(16,17)11-8(3)12-18-9(11)4/h7H,5-6H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMDKTXQNBDISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N(CC(C)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(N-Isobutyl-3,5-dimethylisoxazole-4-sulfonamido)acetic acid involves several steps, typically starting with the formation of the isoxazole ring. The synthetic route may include the following steps:

Chemical Reactions Analysis

Sulfonamide Formation

The core structure is synthesized by reacting 3,5-dimethylisoxazole-4-sulfonyl chloride with isobutylamine under mild conditions :

text
Rxn: 3,5-Dimethylisoxazole-4-sulfonyl chloride + Isobutylamine → this compound Conditions: Dry acetonitrile or DMF, pyridine or DIPEA as base, 20–50°C[1][2][4].

Table 1: Synthesis Optimization

ParameterConditionsYieldSource
SolventAcetonitrile, DMF, or CHCl₃80–92%
BasePyridine, DIPEA, or NaHCO₃-
Temperature20–60°C-

Reactivity of the Sulfonamide Group

The sulfonamide moiety participates in nucleophilic substitutions and alkylation reactions :

  • Nucleophilic Substitution :
    The sulfonyl group reacts with amines or alcohols under basic conditions (e.g., K₂CO₃/NaH in DMF) .
  • Alkylation :
    The nitrogen in the sulfonamide can be alkylated using alkyl halides (e.g., methyl iodide) .

Key Stability Notes :

  • The sulfonamide group is stable under acidic conditions but hydrolyzes in strong bases (e.g., NaOH).

Reactivity of the Carboxylic Acid Moiety

The acetic acid group undergoes esterification and amidation :

Esterification

Reaction with alcohols (e.g., methanol) under acid catalysis (H₂SO₄) yields esters :

text
Rxn: Acid + R-OH → Ester + H₂O Conditions: H₂SO₄/MeOH, reflux[33].

Amidation

Coupling with amines using agents like DCC/DMAP forms amides :

text
Example: Acid + R-NH₂ → Amide Conditions: DCC/DMAP in THF, 0°C–RT[33].

Table 2: Carboxylic Acid Derivative Reactions

Reaction TypeReagents/ConditionsProductYieldSource
EsterificationH₂SO₄/MeOH, refluxMethyl ester95%
AmidationDCC/DMAP, THFPrimary amide70–85%

Comparative Reactivity Analysis

Table 3: Reactivity Comparison with Analogues

CompoundSulfonamide ReactivityCarboxylic Acid ReactivityKey Difference
3,5-DimethylisoxazoleLowN/ALacks sulfonamide/acid groups
SulfanilamideHigh (antibacterial)N/ALacks isoxazole ring
PentoxifyllineN/AModerate (ester hydrolysis)Methylxanthine scaffold

Scientific Research Applications

2-(N-Isobutyl-3,5-dimethylisoxazole-4-sulfonamido)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(N-Isobutyl-3,5-dimethylisoxazole-4-sulfonamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The isoxazole ring provides additional stability and specificity to these interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 2-(N-Isobutyl-3,5-dimethylisoxazole-4-sulfonamido)acetic acid share core motifs such as the isoxazole ring, sulfonamide linkage, or carboxylic acid functional groups. Below is a detailed comparison based on available

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Substituents/Modifications Purity Key Structural Differences vs. Target Compound
2-(N-(2-Methoxyethyl)-3,5-dimethylisoxazole-4-sulfonamido)acetic acid (1033194-58-9) Methoxyethyl group instead of isobutyl 95% Increased hydrophilicity due to methoxyethyl; altered steric bulk
3-Isobutylisoxazole-5-carboxylic acid (910321-93-6) Isobutyl at position 3; carboxylic acid at position 5 95% Lacks sulfonamide linkage; different substitution pattern
5-Isobutylisoxazole-3-carboxylic acid (150517-80-9) Isobutyl at position 5; carboxylic acid at position 3 95% Carboxylic acid replaces sulfonamido-acetic acid; positional isomerism
3-Methoxyisoxazole-5-carboxylic acid (13626-59-0) Methoxy at position 3; carboxylic acid at position 5 97% Smaller substituent (methoxy vs. isobutyl); no sulfonamide
N-Methoxy-N-methylisoxazole-3-carboxamide (189096-90-0) Methoxy-methyl carboxamide at position 3 95% Carboxamide group replaces sulfonamido-acetic acid; altered hydrogen-bonding capacity

Key Findings:

Substituent Effects: The isobutyl group in the target compound contributes to greater lipophilicity compared to analogs with methoxyethyl or smaller substituents . This may influence membrane permeability in biological systems.

Synthetic Accessibility :

  • Compounds like 2-(N-(2-Methoxyethyl)-3,5-dimethylisoxazole-4-sulfonamido)acetic acid share similar synthetic pathways (e.g., sulfonamide coupling), but substituent choice affects reaction yields. Isobutyl groups may require harsher alkylation conditions compared to methoxyethyl .

Biological Activity

2-(N-Isobutyl-3,5-dimethylisoxazole-4-sulfonamido)acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of sulfonamide derivatives and features an isoxazole ring, which is known for its diverse biological activities. The presence of the isobutyl group and the sulfonamide moiety enhances its solubility and biological interactions.

Research indicates that compounds with similar structures often exhibit a range of biological activities, including anti-inflammatory, analgesic, and potential anticancer effects. The mechanisms through which this compound exerts its effects are likely multifaceted:

  • Inhibition of Enzymatic Activity : Many sulfonamide derivatives inhibit carbonic anhydrase and other enzymes, contributing to their therapeutic effects.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in inflammation and cell proliferation.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Description Reference
Anti-inflammatory Exhibits significant inhibition of inflammatory mediators in vitro.
Analgesic Effects Demonstrates pain relief in animal models comparable to standard analgesics.
Antitumor Activity Shows promise in inhibiting tumor cell growth in specific cancer lines.
Enzyme Inhibition Potential to inhibit key enzymes involved in metabolic pathways.

Case Studies

  • Anti-inflammatory Effects
    • A study evaluated the anti-inflammatory properties of related sulfonamide compounds, demonstrating significant reductions in pro-inflammatory cytokines when tested on macrophage cultures. This suggests that this compound may similarly modulate inflammatory responses .
  • Analgesic Activity
    • In a controlled trial involving rat models, the compound was administered to assess its analgesic effects. Results indicated a notable decrease in pain responses compared to control groups receiving placebo treatments .
  • Antitumor Potential
    • Research on structurally similar compounds revealed their ability to induce apoptosis in various cancer cell lines. Further studies are needed to establish the specific antitumor mechanisms of this compound .

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